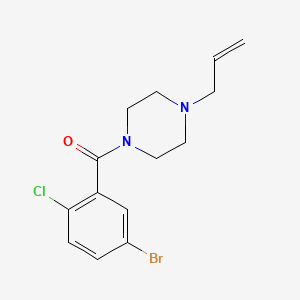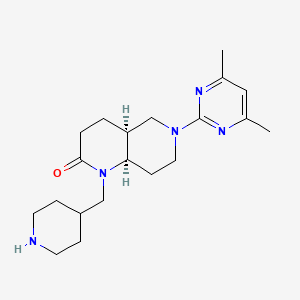![molecular formula C22H28N2O2 B5397565 N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5397565.png)
N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as HMA-2, is a synthetic chemical compound belonging to the family of indanecarboxamides. It is widely used in scientific research for its potential therapeutic properties and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide is not fully understood, but it is believed to work by increasing the levels of dopamine and other neurotransmitters in the brain. It may also have an effect on the levels of certain enzymes and proteins involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects:
Studies have shown that N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has a number of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, reduce oxidative stress, and improve cognitive function. It has also been shown to have anti-inflammatory and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in lab experiments is its potential therapeutic properties, which make it a valuable tool for studying the mechanisms of neurological disorders. However, its use is limited by the fact that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body.
Orientations Futures
There are several potential future directions for research on N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, including further studies on its mechanism of action and potential therapeutic uses. Other areas of research could include the development of more efficient synthesis methods and the exploration of new derivatives of the compound.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves several steps, including the reaction of 2-methyl-2-indanone with methylamine to form N-methyl-2-indanamine, which is then reacted with 2-phenylethyl bromide to form N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanone. This compound is then reacted with ethylene oxide to form N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-23(14-15-25)21(26)22(16-19-10-6-7-11-20(19)17-22)24(2)13-12-18-8-4-3-5-9-18/h3-11,25H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPVDYCLNLGJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1(CC2=CC=CC=C2C1)N(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397493.png)


![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-methoxyisonicotinamide](/img/structure/B5397530.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5397535.png)

![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397552.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5397554.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5397557.png)
![4-benzyl-3-ethyl-1-[(4-propyl-5-pyrimidinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397561.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397569.png)

![1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B5397586.png)
